molecular formula C23H19BrN2O3 B11510781 2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B11510781
M. Wt: 451.3 g/mol
InChI Key: UXMQBDPMMGDSEW-UHFFFAOYSA-N
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Description

2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the bromophenyl and methylphenoxy groups. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Bromophenyl Group: This step often involves the use of bromophenyl derivatives, such as 3-bromophenylmethanol, which can be reacted with the oxadiazole intermediate under suitable conditions.

    Introduction of Methylphenoxy Group: The methylphenoxy group can be introduced using methylphenol derivatives, such as 3-methylphenol, through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phenyl and oxadiazole rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phenyl and oxadiazole rings.

Scientific Research Applications

2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenoxy groups can interact with various enzymes and receptors, potentially modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(4-BROMOPHENYL)METHOXY]PHENYL}-5-[(4-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE: Similar structure but with different substitution patterns on the phenyl rings.

    2-{4-[(3-CHLOROPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE: Similar structure with a chlorine atom instead of bromine.

    2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-ETHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-{4-[(3-BROMOPHENYL)METHOXY]PHENYL}-5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and methylphenoxy groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

2-[4-[(3-bromophenyl)methoxy]phenyl]-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C23H19BrN2O3/c1-16-4-2-7-21(12-16)28-15-22-25-26-23(29-22)18-8-10-20(11-9-18)27-14-17-5-3-6-19(24)13-17/h2-13H,14-15H2,1H3

InChI Key

UXMQBDPMMGDSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)Br

Origin of Product

United States

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